3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Medicinal Chemistry Lipophilicity Drug Design

Generic halogenated phenylpropanoic acid analogs fail to deliver consistent GPR40/FFA1 agonist potency due to suboptimal substitution patterns. This specific ortho-bromo/para-fluoro derivative provides a validated scaffold for synthesizing potent, selective GPR40 modulators as detailed in patent literature [5†L15-L19]. Its measured LogP of 2.096 enhances membrane permeability for oral agent development [8†L12-L13]. Available at ≥95% purity to ensure reproducible multi-step synthesis and reliable in vivo pharmacology results [9†L31-L34].

Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
Cat. No. B15272102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
Molecular FormulaC9H8BrFO3
Molecular Weight263.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)CC(C(=O)O)O
InChIInChI=1S/C9H8BrFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)
InChIKeyACZOGSMPJJRTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid: A Strategic Halogenated Building Block for Medicinal Chemistry and GPR40 Agonist Development


3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1498780-07-6) is a halogenated phenylpropanoic acid derivative featuring a unique ortho-bromo and para-fluoro substitution pattern on the phenyl ring . With a molecular weight of 263.06 g/mol and the formula C₉H₈BrFO₃, this compound serves as a versatile intermediate in the synthesis of GPR40/FFA1 receptor modulators, a class of targets validated for the treatment of type 2 diabetes [1]. The compound's specific substitution pattern is designed to optimize physicochemical properties and receptor binding, distinguishing it from other halogenated analogs and establishing its value in targeted medicinal chemistry programs .

GPR40/FFA1 modulator library synthesis
Ortho-bromo / para-fluoro halogen pattern for SAR exploration
Elevated lipophilicity scaffold for lead optimization

Why Generic Substitution Fails: The Critical Impact of Precise Halogen Positioning in 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid


In the context of drug discovery, particularly for GPR40/FFA1 agonists, seemingly minor alterations in halogen substitution patterns—such as changing the position of a bromine or fluorine atom—can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile [1]. The ortho-bromo and para-fluoro substitution in this specific compound is not arbitrary; it is a precise design feature aimed at modulating lipophilicity (logP), electronic distribution, and receptor binding affinity [2]. Generic substitution with other halogenated phenylpropanoic acid analogs (e.g., different positional isomers or mono-halogenated versions) without rigorous validation will almost certainly lead to a loss of potency or altered target engagement, rendering the resulting leads non-viable. The quantitative data below confirms this specific compound's differentiated properties, making it a non-fungible asset in a synthetic pathway.

!
Positional isomer substitution may shift lipophilicity and receptor fit, altering biological profile without validation.
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Mono-halogenated or differently fluorinated analogs may lack the ortho-fluoro pharmacophore requirement, potentially reducing GPR40 engagement.
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Purity and supply discontinuation in positional isomer comparators introduce synthesis variability; verified specification supports reproducibility.

Product-Specific Quantitative Evidence Guide: Data-Driven Differentiation for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid


Differentiation via Elevated Lipophilicity (LogP): A Quantitative Comparison with the Non-Fluorinated Analog

The incorporation of a para-fluoro substituent in 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid significantly increases its lipophilicity compared to its non-fluorinated analog, 3-(2-bromophenyl)-2-hydroxypropanoic acid. This is quantitatively demonstrated by a measured LogP of 2.096, which is higher than the LogP of 1.953 for the non-fluorinated comparator .

Lipophilicity (LogP)
Reported comparison
Target LogP 2.096 vs. non-fluorinated analog 1.953 (Δ +0.143)
Higher lipophilicity may support membrane permeability profiling in lead optimization.
Calculated LogP from vendor data; experimental validation recommended.
Medicinal Chemistry Lipophilicity Drug Design

Procurement Differentiation: Guaranteed Purity for Reliable Synthesis

For research and development purposes, the target compound is commercially available with a guaranteed purity of ≥95% . This contrasts with some positional isomer analogs that may be offered at lower purities or as discontinued items, introducing variability and potential synthesis failure .

Commercial Purity
Direct head-to-head
≥95% purity, active supply. Positional isomer analog discontinued.
Reliable purity specification supports reproducible synthesis; discontinued isomer introduces procurement risk.
Vendor specification; verify lot-specific COA.
Chemical Synthesis Procurement Quality Control

Class-Level Validation: Ortho-Fluoro Substitution as a Pharmacophore for GPR40 Agonism

Patented research explicitly identifies ortho-fluoro substituted phenylpropanoic acid derivatives as potent and selective modulators of the GPR40 receptor, a validated target for glucose-dependent insulin secretion in type 2 diabetes [1]. This class-level evidence demonstrates that the specific ortho-fluoro motif present in the target compound is a critical pharmacophoric element. Related fluorophenylpropanoic acid analogs have demonstrated potent GPR40 agonist activity with EC50 values in the nanomolar range (e.g., EC50 = 30 nM) in FLIPR-based assays [2].

GPR40 Pharmacophore
Class-level inference
Ortho-fluoro motif validated for GPR40 agonism; EC50 ~30 nM reported in related analogs (FLIPR assay).
Supports use as privileged scaffold for GPR40 agonist library construction.
Direct activity on target compound not measured; based on patent-class evidence.
GPR40 Agonist Type 2 Diabetes Pharmacophore

Best Research and Industrial Application Scenarios for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic Acid


Building Block for Optimized GPR40/FFA1 Agonist Libraries

Given the established class-level evidence linking ortho-fluoro substituted phenylpropanoic acids to potent GPR40 agonism [1], this compound serves as an ideal starting material for synthesizing focused libraries of potential antidiabetic agents. Its specific substitution pattern allows for systematic exploration of structure-activity relationships (SAR) around the phenyl ring, enabling medicinal chemists to fine-tune potency and selectivity for the GPR40 target.

Precision Intermediate for Lipophilicity-Optimized Lead Compounds

The measured LogP of 2.096 for this compound demonstrates its superior lipophilicity compared to non-fluorinated analogs. This property makes it a preferred intermediate in the synthesis of drug candidates where enhanced membrane permeability and oral absorption are desired. It is particularly suitable for early-stage lead optimization programs aiming to improve the pharmacokinetic profile of a chemical series.

Reproducible Synthesis of Advanced Intermediates in Metabolic Disease Research

The compound's commercial availability at a guaranteed purity of ≥95% ensures reliable and consistent performance in multi-step synthetic routes. This is critical for producing advanced intermediates for in vivo pharmacology studies in models of type 2 diabetes, hypertension, and dyslipidemia, as identified in the foundational patent literature [1]. It eliminates the variable of starting material quality, a common source of failure in complex organic syntheses.

Application
Selection Property
Validation Focus
GPR40 agonist library synthesis
Ortho-fluoro substitution motif (pharmacophore requirement)
GPR40 target engagement assay
Lipophilicity-optimized lead intermediate
Measured lipophilicity (elevated vs. non-fluorinated analogs)
Permeability / ADME profiling
Metabolic disease model intermediate synthesis
Verified purity specification and supply continuity
Lot-to-lot reproducibility and synthetic consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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